molecular formula C24H23N3O3S2 B2765499 N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252822-02-8

N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2765499
CAS No.: 1252822-02-8
M. Wt: 465.59
InChI Key: QOKGANSKBSFBKT-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a sulfur-containing bridge and an acetamide group linked to a 3-ethylphenyl substituent. Key identifiers include the CAS registry number 578734-75-5 and synonyms such as ZINC2394604 and STL341993 . While direct pharmacological data are unavailable in the provided evidence, its structural features align with heterocyclic compounds studied for therapeutic applications, particularly in kinase inhibition or antimicrobial activity (inferred from analogs in and ).

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-16-6-4-8-18(12-16)25-21(28)15-32-24-26-20-10-11-31-22(20)23(29)27(24)14-17-7-5-9-19(13-17)30-2/h4-13H,3,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKGANSKBSFBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the methoxybenzyl group and the ethylphenyl group. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Medicinal Chemistry

N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has shown promise in medicinal chemistry for its potential therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. The compound's mechanism may involve:

  • Inhibition of Key Enzymes : It may inhibit enzymes like topoisomerases and kinases that are essential for cancer cell proliferation and survival.

Antimicrobial Properties

Studies have reported that derivatives of this compound can exhibit antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The thioether moiety may disrupt bacterial cell membranes or inhibit critical metabolic pathways.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. By synthesizing and evaluating analogs, researchers can identify key structural features responsible for enhanced biological activity.

Material Science Applications

The unique electronic properties of this compound warrant exploration in materials science:

Optoelectronic Devices

Due to its conjugated systems and heteroatoms, the compound could be investigated for applications in organic light-emitting diodes (OLEDs) and solar cells.

Anticancer Efficacy

A notable study evaluated the anticancer potential of a series of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. Results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.

Antibacterial Activity

Another investigation focused on the antibacterial efficacy of related derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Data Tables

Table 2: Spectroscopic Signatures

Compound ¹H NMR Highlights MS Data Reference
Target Compound Not provided in evidence m/z ≈ 501 (estimated)
N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide δ 7.85–7.70 (phthalimido aromatic H) EI-MS: m/z = 342 [M+H]⁺
3-Chloro-N-phenyl-phthalimide δ 7.75 (s, 4H, aromatic H) EI-MS: m/z = 299.34 [M+H]⁺

Biological Activity

N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C30H28N4O3S
  • Molecular Weight : 524.63 g/mol
  • CAS Number : 1794838-30-4

Structural Representation

The compound features a thieno[3,2-d]pyrimidine core linked to an acetamide and ethylphenyl moieties, contributing to its diverse biological activities.

Antioxidant Activity

Recent studies have indicated that thieno[2,3-c]pyrazole derivatives exhibit notable antioxidant properties. These compounds have been shown to mitigate oxidative stress in various biological systems. For instance, a study on thieno[2,3-c]pyrazole compounds demonstrated their ability to protect red blood cells from oxidative damage caused by 4-nonylphenol in Clarias gariepinus (African catfish) .

Table 1: Erythrocyte Alterations Due to Oxidative Stress

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound 7a12 ± 1.03
Compound 7b0.6 ± 0.16
Compound 7e28.3 ± 2.04
Compound 829.1 ± 3.05

This table illustrates the protective effect of thieno[2,3-c]pyrazole derivatives against oxidative stress, highlighting the potential of this compound in reducing erythrocyte damage.

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer activity through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Research has shown that derivatives of thieno[2,3-c]pyrazole can exhibit significant cytotoxicity against human cancer cells .

Case Study: Anticancer Activity

A screening study identified a thieno[2,3-c]pyrazole derivative that demonstrated potent inhibitory effects on multiple cancer cell lines with IC50 values below 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

The biological activities of this compound can be attributed to:

  • Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activating intrinsic apoptotic pathways through caspase activation.

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